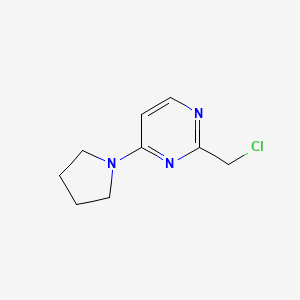

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine

Vue d'ensemble

Description

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a chloromethyl group at the second position and a pyrrolidinyl group at the fourth position of the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a strong acid like hydrochloric acid.

Pyrrolidinylation: The pyrrolidinyl group is introduced through nucleophilic substitution reactions. Pyrrolidine can be reacted with the chloromethylated pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

-

Amination : Reacting with primary/secondary amines yields 2-(alkylamino)methyl derivatives. In a study, treatment with pyrrolidine under basic conditions (Cs₂CO₃, DMF, 60°C) achieved >85% yield .

-

Thiolation : Substitution with thiophenol derivatives forms sulfides, useful in heterocycle synthesis .

Key Reaction Conditions :

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 60 | 24 | 90 |

| NaSH | EtOH | Reflux | 12 | 78 |

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Thiazolopyrimidine Formation : Reacting with thiourea derivatives under acidic conditions yields pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines (85–92% yield) .

-

Pyrano[2,3-d]pyrimidine Synthesis : Catalyzed by ZnO nanoparticles, three-component reactions with aldehydes and malononitrile produce anti-inflammatory agents .

Example Cyclization Data :

| Product Class | Catalyst | Yield (%) | Biological Activity (IC₅₀) |

|---|---|---|---|

| Pyrimido-thiazolo-pyrimidine | None | 90 | Antibacterial: 12 µM |

| Pyrano-pyrimidine | ZnO nanoparticles | 88 | Anti-inflammatory: 18 µM |

Cross-Coupling Reactions

The pyrimidine ring facilitates Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (70–85% yield) .

-

Buchwald-Hartwig Amination : Coupling with morpholine or piperazine derivatives enhances solubility for pharmacological applications .

Optimized Coupling Parameters :

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 75 |

Oxidation and Reduction

-

Oxidation : The chloromethyl group oxidizes to a carbonyl using KMnO₄/H₂SO₄, forming 4-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde (65% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .

Stability and Reactivity Trends

Applications De Recherche Scientifique

While there is no information about the applications of "2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine" as a standalone compound, research indicates that pyrimidine derivatives, in general, have anti-inflammatory properties and can be synthesized using cost-efficient methods .

Pyrimidine Derivatives as Anti-Inflammatory Agents

- ** ضدCOX-2 Inhibition** Some pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . For instance, derivatives 5 and 6 have IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- In vivo Anti-Inflammatory Effects Pyrimidine derivatives 7–9 have shown anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats . The ED50 values of these compounds were 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin's ED50 of 9.17 μM . These derivatives also exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .

- COX Selectivity Certain pyrazolo[3,4-d]pyrimidine derivatives, such as 10 and 11 , possess larger COX-1/COX-2 selectivity indexes (SI values) than celecoxib and diclofenac sodium . Compounds 12 and 13 showed larger SI values than diclofenac sodium and approximately equal to celecoxib, while compound 14 showed selectivity indexation similar to diclofenac sodium . Pyrazolyl structural analogs 10 , 13 , and 14 exhibited anti-inflammatory potential about 2–2.5 times that of diclofenac sodium and approximately 8–10.5 times that of celecoxib in cotton pellet-induced granuloma analysis .

- Suppression of iNOS and COX-2 mRNA Expression Derivatives 15–17 significantly decreased iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin . These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents such as pyridine (15 ) and a chloromethyl group (16 ) on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

- NAPE-PLD Inhibitors Research has explored the structure-activity relationship of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD . Combining cyclopropylmethylamide (R1), (R/S)-3-phenylpiperidine (R2), and various R3 substituents (dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine) resulted in compounds 1 and 101–107 . The combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound (1 , pIC50 = 7.14 ± 0.04, IC50 = 72 nM), with a 10-fold increase in activity compared to compound 2 .

- Optimization of Pyrimidine-4-Carboxamides Optimization of pyrimidine-4-carboxamide derivatives as inhibitors of the NAE-producing enzyme NAPE-PLD focused on increasing the potency of hit compound 2 and improving its physicochemical properties for in vivo use . No improvement in inhibitory activity was achieved by changing the substituent at R1, suggesting it may bind in a shallow lipophilic pocket . Conformational restriction of the N-methylphenethylamine substituent at R2 by introducing an (S)-3-phenylpiperidine afforded a 3-fold potency increase . Replacing the morpholine group at R3 with the smaller and more polar (S)-3-hydroxypyrrolidine gave a 10-fold increase in activity when combined with the optimal R2 substituent, resulting in the most potent NAPE-PLD inhibitor .

Relevant Pyrimidine Compounds

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Chloromethyl)pyrimidine: Lacks the pyrrolidinyl group, making it less versatile in certain synthetic applications.

4-(Pyrrolidin-1-yl)pyrimidine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a bromomethyl group, which may exhibit different reactivity and selectivity.

Uniqueness

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chloromethyl and pyrrolidinyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its chloromethyl and pyrrolidine substituents, exhibits potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections explore the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₉H₁₂ClN₃, with a molecular weight of 183.64 g/mol. Its structure features a pyrimidine ring that is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways critical for cell survival and proliferation.

- Signal Transduction Modulation: It may influence signal transduction pathways by interacting with key signaling molecules, thereby affecting cellular responses and functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 10 | Apoptosis induction |

| MCF-7 | 5 | Cell cycle arrest |

| U-937 | 7 | Inhibition of proliferation |

Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory effects. The compound has shown the ability to suppress COX-2 activity, which is a key enzyme in the inflammatory process.

Table 2: COX-2 Inhibition Data

Antimicrobial Activity

Additionally, studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest potential therapeutic applications in treating infections .

Structure–Activity Relationships (SAR)

The SAR studies reveal how modifications to the pyrimidine structure affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can enhance potency or selectivity against specific targets.

Table 3: SAR Analysis

| Substituent | Activity Change |

|---|---|

| Methyl group | Increased potency |

| Ethyl group | Enhanced selectivity |

| Chlorine atom | Improved enzyme inhibition |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 5 to 10 µM .

- Anti-inflammatory Evaluation: Another investigation assessed the anti-inflammatory potential through carrageenan-induced paw edema models in rats, demonstrating a marked reduction in inflammation compared to control groups .

- Antimicrobial Testing: Research conducted on various microbial strains indicated that this compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL .

Propriétés

IUPAC Name |

2-(chloromethyl)-4-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHSQPVWCZMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558747 | |

| Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748733-00-8 | |

| Record name | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.